molecular formula C12H16N2Si B13730680 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole

5-[3-(trimethylsilyl)phenyl]-1H-pyrazole

Cat. No.: B13730680
M. Wt: 216.35 g/mol
InChI Key: SSTRXXHMIXADCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is an organic compound with the molecular formula C12H16N2Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trimethylsilyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole typically involves the reaction of 3-(trimethylsilyl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or acetic acid. The process involves cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using batch or continuous flow reactors, ensuring precise control over reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and a trimethylsilyl group, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H16N2Si

Molecular Weight

216.35 g/mol

IUPAC Name

trimethyl-[3-(1H-pyrazol-5-yl)phenyl]silane

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)11-6-4-5-10(9-11)12-7-8-13-14-12/h4-9H,1-3H3,(H,13,14)

InChI Key

SSTRXXHMIXADCH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.